

Impact of Food on Etamicastat Hydrochloride Absorption: A Technical Guide

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Compound of Interest

Compound Name: Etamicastat hydrochloride

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This technical support center provides researchers, scientists, and drug development professionals with detailed information on the impact of food on the absorption of **etamicastat hydrochloride**, drawn from clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the overall effect of food on the absorption of **etamicastat hydrochloride**?

A1: The presence of food delays the rate of absorption of **etamicastat hydrochloride** but does not significantly affect the total extent of absorption. Specifically, a high-fat, high-calorie meal decreases the maximum plasma concentration (C_{max}) and prolongs the time to reach C_{max} (T_{max}). However, the total drug exposure, as measured by the area under the plasma concentration-time curve (AUC), remains largely unchanged.^{[1][2]}

Q2: Is it recommended to administer **etamicastat hydrochloride** with or without food?

A2: **Etamicastat hydrochloride** can be administered without regard to meals.^[2] Although food slows the rate of absorption, this is not considered clinically significant.^{[1][2]} The overall therapeutic effect is not expected to be impacted by the presence or absence of food.^[1]

Q3: How does food affect the peak concentration of **etamicastat hydrochloride**?

A3: Administration of **etamicastat hydrochloride** with a high-fat meal resulted in a 28% decrease in the maximum plasma concentration (C_{max}) compared to administration in a fasted

state.[1][2]

Q4: Does food intake alter the total systemic exposure to **etamicastat hydrochloride**?

A4: No, the total systemic exposure to **etamicastat hydrochloride** is not significantly altered by food. The 90% confidence intervals for the geometric mean ratios of AUC from time zero to the last measurable concentration (AUC_{last}) and AUC from time zero to infinity (AUC_∞) were within the standard bioequivalence acceptance range of 80-125%.[1][2]

Q5: What is the effect of food on the metabolite of etamicastat, BIA 5-961?

A5: Systemic exposure to the inactive metabolite, BIA 5-961, was decreased when etamicastat was administered with food. This is not expected to have any impact on the efficacy or tolerability of etamicastat.[1]

Troubleshooting Guide

Issue: Inconsistent pharmacokinetic results in a clinical study.

Troubleshooting Steps:

- **Verify Fasting Conditions:** Ensure that subjects designated for the "fasted" arm of the study have adhered to a strict overnight fast of at least 10 hours before dosing.[2]
- **Standardize Meal for "Fed" Arm:** For the "fed" arm, confirm that a standardized high-fat, high-calorie meal was consumed by all subjects within a consistent timeframe (e.g., 30 minutes) before drug administration.[2][3] The composition of this meal should be consistent across all subjects.
- **Review Dosing Procedure:** Confirm that the drug was administered with a standardized volume of water in both fed and fasted states.[3]
- **Assess Post-Dose Food Restrictions:** Check that no food was consumed for at least 4 hours after drug administration in both study arms.[3][4]
- **Evaluate Bioanalytical Methods:** Review the methods used for plasma sample analysis to ensure consistency and accuracy in quantifying etamicastat and its metabolite.

Data Presentation

Table 1: Pharmacokinetic Parameters of Etamicastat (200 mg) in Fasted and Fed States[2]

Parameter	Fasting (Reference)	Fed (Test)	Geometric Mean Ratio (Fed/Fasting) (%)	90% Confidence Interval
Cmax (ng/mL)	229	166	72.27	64.98, 80.38
AUClast (ng·h/mL)	1856	1737	93.59	89.28, 98.11
AUC ∞ (ng·h/mL)	2238	2119	96.47	91.67, 101.53
Tmax (h)	1.0 - 2.0	2.0 - 5.0	-	-

*Range of time to reach Cmax

Table 2: Pharmacokinetic Parameters of Metabolite BIA 5-961 in Fasted and Fed States[2]

Parameter	Fasting	Fed	Geometric Mean Ratio (Fed/Fasting) (%)	90% Confidence Interval
Cmax (ng/mL)	275	172	62.42	56.77, 68.63
AUClast (ng·h/mL)	1827	1450	79.41	56.77, 68.63
AUC ∞ (ng·h/mL)	2009	1677	83.47	76.62, 90.93

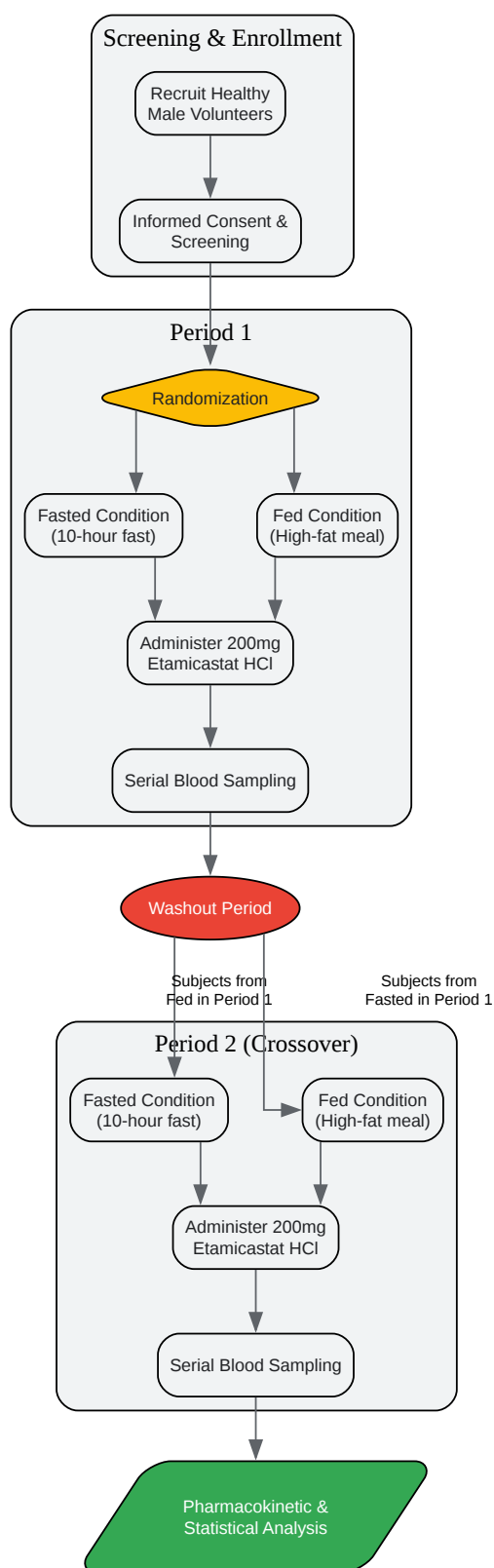
Experimental Protocols

Study Design for Food Effect Assessment

The pivotal study investigating the effect of food on **etamicastat hydrochloride** absorption was a single-center, open-label, randomized, two-way crossover study.[1][2]

- Subjects: The study enrolled 12 healthy male volunteers.[1][2]
- Dosing: A single oral dose of 200 mg **etamicastat hydrochloride** was administered on two separate occasions.[1][2]
- Treatment Arms:
 - Fasted (Reference): Subjects received the drug after an overnight fast of at least 10 hours. [2]
 - Fed (Test): Subjects consumed a standard high-fat, high-calorie meal 30 minutes before receiving the drug.[2]
- Washout Period: A sufficient washout period was implemented between the two treatment periods.
- Blood Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of etamicastat and its metabolite, BIA 5-961.
- Pharmacokinetic Analysis: The primary pharmacokinetic parameters of interest were C_{max}, AUC_{last}, and AUC_∞. [1][2]
- Statistical Analysis: The effect of food was assessed by calculating the 90% confidence intervals for the geometric mean ratios of the pharmacokinetic parameters (fed vs. fasted). Bioequivalence was concluded if the 90% CI fell within the acceptance range of 80-125%. [2]

Visualizations



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References

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